(2,4-Dibromophenyl) 4-fluorobenzenesulfonate
Overview
Description
(2,4-Dibromophenyl) 4-fluorobenzenesulfonate is an organic compound that features both bromine and fluorine substituents on a phenyl ring, along with a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dibromophenyl) 4-fluorobenzenesulfonate typically involves the reaction of 2,4-dibromophenol with 4-fluorobenzenesulfonyl chloride. This reaction is carried out under basic conditions, often using a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dibromophenyl) 4-fluorobenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The phenyl ring can undergo further substitution reactions with electrophiles.
Reduction: The sulfonate group can be reduced to a sulfonamide under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonated derivatives.
Reduction: Formation of sulfonamide derivatives.
Scientific Research Applications
(2,4-Dibromophenyl) 4-fluorobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-Dibromophenyl) 4-fluorobenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can interact with enzymes or receptors, potentially inhibiting their activity. The bromine and fluorine substituents can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromophenol: Shares the dibromo substitution but lacks the sulfonate and fluorine groups.
4-Fluorobenzenesulfonate: Contains the sulfonate and fluorine groups but lacks the dibromo substitution.
2,4,6-Trichlorophenyl 4-fluorobenzenesulfonate: Contains similar sulfonate and fluorine groups but with trichloro substitution instead of dibromo.
Uniqueness
(2,4-Dibromophenyl) 4-fluorobenzenesulfonate is unique due to the combination of dibromo and fluorine substituents along with the sulfonate group.
Properties
IUPAC Name |
(2,4-dibromophenyl) 4-fluorobenzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2FO3S/c13-8-1-6-12(11(14)7-8)18-19(16,17)10-4-2-9(15)3-5-10/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKBFQBJNUJPMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)OC2=C(C=C(C=C2)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2FO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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